4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a pyridine ring, and a pyrrolidine sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can be converted to a benzamide through reaction with an appropriate acid chloride.
Sulfonylation: Introduction of the pyrrolidine sulfonyl group can be achieved through sulfonylation reactions.
Coupling with Pyridine: Finally, coupling with a pyridine derivative can complete the synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(pyridin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(pyridin-3-yl)-3-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
4-chloro-N-(pyridin-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific positioning of the pyridine and pyrrolidine sulfonyl groups, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds with different substitutions or ring positions may exhibit distinct properties and applications.
Properties
IUPAC Name |
4-chloro-N-pyridin-3-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-6-5-12(16(21)19-13-4-3-7-18-11-13)10-15(14)24(22,23)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVKFKWNREJFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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